molecular formula C17H17ClN2O5S B2471573 methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-3-carboxylate CAS No. 1903871-67-9

methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-3-carboxylate

Cat. No. B2471573
CAS RN: 1903871-67-9
M. Wt: 396.84
InChI Key: UHXKLHYTYAPWDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyran ring, the introduction of the chloro-substituted aromatic ring, and the esterification of the carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydropyran ring could exist in a chair or boat conformation, and the presence of the chloro-substituted aromatic ring could introduce additional steric effects .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the functional groups present. The ester could undergo hydrolysis or transesterification reactions, and the aromatic ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the ester and the aromatic ring could increase the compound’s hydrophobicity .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research in synthetic methodologies often focuses on developing efficient, economical, and novel routes to complex molecules. For example, studies have demonstrated one-pot synthesis strategies for tetrasubstituted thiophenes, showcasing the versatility of thiophene derivatives in organic synthesis (Sahu et al., 2015). These methodologies highlight the potential for creating diverse molecular architectures, which could be applicable in designing derivatives of the compound .

Heterocyclic Chemistry and Compound Diversity

Heterocyclic compounds, such as pyrazoles and thiophenes, are of significant interest due to their broad range of biological activities and applications in medicinal chemistry. Research into the synthesis and reactions of biginelli compounds, for instance, provides valuable insights into the construction of complex heterocyclic systems and their potential applications (Kappe & Roschger, 1989). These studies underscore the importance of heterocyclic chemistry in drug discovery and development.

Biological Activities and Potential Applications

The exploration of novel comenic acid derivatives containing isoxazole and isothiazole moieties for their synergetic effects in chemotherapy (Kletskov et al., 2018) represents the kind of research where compounds similar to methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-3-carboxylate could find application. These studies highlight the potential for compounds with complex heterocyclic structures to contribute to advances in medical treatments and pharmacology.

Advanced Materials and Chemical Properties

Research into the chemical properties of specific compounds, including their roles as intermediates in synthesis or their physical properties, forms the basis for the development of new materials and chemical processes. For instance, the study of corrosion inhibition effects of pyrazole derivatives on mild steel in hydrochloric acid solution (Yadav et al., 2015) exemplifies how detailed understanding of a compound's chemical behavior can lead to applications in industry and technology.

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological targets through the aromatic ring or the ester group .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and physical properties .

properties

IUPAC Name

methyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-23-17(22)12-4-7-26-16(12)20-14(21)10-8-13(18)15(19-9-10)25-11-2-5-24-6-3-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXKLHYTYAPWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-3-carboxylate

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